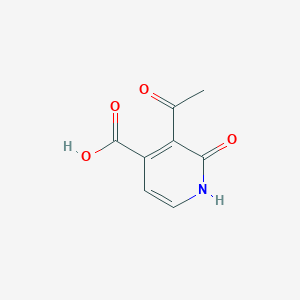

3-Acetyl-2-hydroxyisonicotinic acid

Description

Such derivatives are often studied for their pharmaceutical and agrochemical applications due to their structural versatility.

Properties

CAS No. |

1393561-12-0 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-acetyl-2-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H7NO4/c1-4(10)6-5(8(12)13)2-3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |

InChI Key |

IKLYOHBUPVQLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CNC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-hydroxyisonicotinic acid typically involves the acetylation of 2-hydroxyisonicotinic acid. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents for halogen substitution reactions.

Major Products:

Oxidation: Formation of 3-acetyl-2-oxoisonicotinic acid.

Reduction: Formation of 3-(1-hydroxyethyl)-2-hydroxyisonicotinic acid.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-Acetyl-2-hydroxyisonicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-2-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydroxyl and acetyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Features

The compounds below share the isonicotinic acid backbone but differ in substituents, which influence their physicochemical properties, reactivity, and applications.

Detailed Analysis

However, this may also increase toxicity risks, as indicated by its skin/eye irritation hazards . 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid: The fluorophenyl group introduces electron-withdrawing effects, which could stabilize the molecule against oxidative degradation. Fluorine substitution often enhances metabolic stability in drug candidates . 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid: The trifluoromethyl group significantly increases electronegativity, likely reducing solubility in polar solvents. Its hazard profile aligns with irritant properties common in halogenated aromatics . 3-(2-Ethoxycarbonyl-ethyl)-isonicotinic acid: The ethoxycarbonyl-ethyl chain may act as a prodrug moiety, enabling esterase-mediated activation in vivo. This substitution could modulate bioavailability .

Hazard Profiles Compounds with amino or trifluoromethyl groups (e.g., ) exhibit higher irritation risks (H315, H319, H335), likely due to reactive intermediates formed during metabolism. Fluorinated derivatives (e.g., ) lack explicit hazard data in the evidence but may share stability advantages over non-halogenated analogs.

Potential Applications 2-(Butylamino)isonicotinic acid: Possible use in agrochemicals due to its lipophilic nature. 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid: A candidate for antimicrobial agents, leveraging fluorine’s bioactivity. 3-Hydroxy-2-(trifluoromethyl)isonicotinic acid: Suited for materials science applications (e.g., liquid crystals) due to its strong electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.